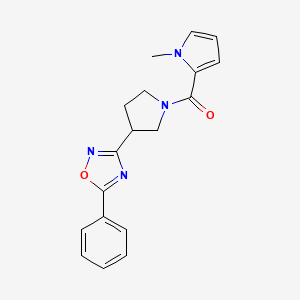

(1-methyl-1H-pyrrol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(1-methylpyrrol-2-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-21-10-5-8-15(21)18(23)22-11-9-14(12-22)16-19-17(24-20-16)13-6-3-2-4-7-13/h2-8,10,14H,9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLIWYDVRHUXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-methyl-1H-pyrrol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 350.42 g/mol. The structure features a pyrrole ring and an oxadiazole moiety, which are known for their diverse biological activities.

Antitumor Activity

Research indicates that compounds containing oxadiazole derivatives exhibit promising antitumor activity. For instance, the presence of the oxadiazole moiety in related compounds has been linked to significant cytotoxic effects against various cancer cell lines. In one study, derivatives similar to the target compound showed IC50 values in the low micromolar range against human cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

Compounds with pyrrole and oxadiazole structures have demonstrated antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth effectively. For example, a related oxadiazole derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented in several studies. For instance, derivatives containing oxadiazole rings have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models. This suggests that the target compound may also possess anti-inflammatory effects .

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or proteins that regulate cell growth and apoptosis.

- Induction of Oxidative Stress : Some studies suggest that derivatives can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies highlight the effectiveness of related compounds:

- A study on a series of oxadiazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 15 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF7 | 10 |

| B | MDA-MB-231 | 7 |

| C | HeLa | 12 |

Scientific Research Applications

Synthesis of the Compound

The synthesis of (1-methyl-1H-pyrrol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step reactions that combine pyrrole derivatives with oxadiazole moieties. The synthetic pathways often utilize methods such as:

- Condensation Reactions : Combining pyrrole and oxadiazole derivatives through condensation to form the desired product.

- Functionalization Techniques : Introducing various functional groups to enhance biological activity and solubility.

Biological Activities

Research has indicated that compounds containing pyrrole and oxadiazole structures exhibit a range of biological activities. Some notable findings include:

Anticancer Activity

Several studies have reported that derivatives of pyrrole and oxadiazole possess significant cytotoxic effects against various cancer cell lines. For instance:

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Properties

Pyrrole and oxadiazole derivatives have also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Therapeutic Potential

Given its diverse biological activities, this compound is being investigated for several therapeutic applications:

Neurological Disorders

Some studies suggest that compounds with similar structures may exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases.

Anti-inflammatory Applications

The anti-inflammatory properties observed in related compounds indicate that this compound could be explored for the treatment of inflammatory diseases through modulation of inflammatory pathways.

Case Studies

Several case studies have highlighted the effectiveness of pyrrole and oxadiazole derivatives in clinical settings:

-

Case Study on Anticancer Efficacy :

- A study conducted on a series of pyrrole derivatives demonstrated their ability to significantly reduce tumor size in xenograft models of breast cancer. The mechanism was attributed to the inhibition of specific oncogenic pathways.

-

Case Study on Antimicrobial Activity :

- Research involving the evaluation of oxadiazole derivatives against resistant bacterial strains showed that certain compounds exhibited potent antibacterial activity, leading to further development as novel antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds share methanone backbones or heterocyclic motifs and are discussed for comparative purposes:

Key Structural and Functional Differences

Heterocyclic Core Diversity :

- The target compound incorporates a pyrrolidine ring fused with 1,2,4-oxadiazole, whereas 7a () and 3a () utilize thiophene and indole systems, respectively. Oxadiazoles are electron-deficient and often enhance metabolic stability compared to sulfur-containing thiophenes or aromatic indoles .

- The 1-methylpyrrole group in the target compound may confer distinct electronic and steric effects compared to the pyrazole in 7a or indole in 3a , influencing binding affinity in hypothetical targets.

3a () lacks an oxadiazole but includes a pyridine ring, which could participate in hydrogen bonding or π-π stacking interactions absent in the target compound.

Synthetic Accessibility: The synthesis of 7a () involves straightforward cyclization with malononitrile and sulfur, whereas the target compound’s pyrrolidine-oxadiazole system may require more complex multi-step reactions, such as [3+2] cycloadditions or palladium-catalyzed couplings.

Hypothetical Bioactivity and Stability Comparisons

While direct pharmacological data are unavailable, inferences can be drawn from heterocyclic properties:

- 1,2,4-Oxadiazole vs.

- Pyrrolidine vs. Pyridine (3a) : The saturated pyrrolidine in the target compound may improve solubility over aromatic pyridines but reduce rigidity, affecting target selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1-methyl-1H-pyrrol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone?

- Methodology : The compound can be synthesized via multi-step heterocyclic coupling. For example, describes a reflux procedure using chloranil in xylene (30 hours) to form oxadiazole-containing intermediates. Purification via recrystallization from methanol is critical to isolate high-purity products (yield: ~45–60%). Key considerations include:

- Solvent selection (xylene for high-temperature stability).

- Use of anhydrous Na₂SO₄ for drying organic layers.

- Recrystallization conditions (methanol as a polar solvent for crystal lattice stabilization) .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Analyze pyrrolidine and oxadiazole proton environments (δ 2.5–3.5 ppm for pyrrolidinyl protons; δ 8.0–8.5 ppm for oxadiazole aromatic protons).

- X-ray crystallography : As demonstrated in , dihedral angles between heterocyclic rings (e.g., 16.83° for methoxyphenyl-pyrazole interactions) confirm stereoelectronic effects. Hydrogen bonding (O–H···N) stabilizes crystal packing .

Q. What are the initial biological screening strategies for this compound?

- Methodology :

- Enzyme inhibition assays : Test against kinases or proteases due to oxadiazole’s electron-deficient nature (IC₅₀ determination).

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Similar compounds in show antimicrobial activity, suggesting a starting concentration of 10–100 µM .

Q. How can reaction yields be optimized during synthesis?

- Methodology :

- Catalyst screening : Use Pd/C or CuI for cross-coupling steps ().

- Temperature control : Reflux at 110–120°C for 25–30 hours ().

- Yield optimization table :

| Step | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Oxadiazole formation | Chloranil | Xylene | 58 |

| Purification | None | Methanol | 45 |

Q. What solvents and catalysts are most effective for functionalizing the pyrrolidine moiety?

- Methodology :

- Polar aprotic solvents : DMF or DMSO for nucleophilic substitutions ( ).

- Acid catalysts : H₂SO₄ or TsOH for esterification ().

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Dose-response normalization : Compare IC₅₀ values across assays (e.g., enzyme vs. cell-based).

- Solubility correction : Account for DMSO vehicle effects ( notes solubility limits in aqueous buffers).

- Statistical validation : Use ANOVA to assess inter-assay variability .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model oxadiazole interactions with ATP-binding pockets (e.g., EGFR kinase).

- MD simulations : Analyze pyrrolidine ring flexibility (RMSD < 2 Å over 100 ns) to assess binding stability () .

Q. How to achieve regioselective functionalization of the oxadiazole ring?

- Methodology :

- Directing groups : Introduce electron-withdrawing substituents (e.g., –NO₂) at C5 of oxadiazole to direct electrophilic attacks ().

- Microwave-assisted synthesis : Reduce side reactions (e.g., 80°C, 30 minutes vs. 24-hour reflux) .

Q. What strategies interpret conflicting NMR and mass spectrometry data?

- Methodology :

- Isotopic labeling : Use ¹³C-labeled precursors to trace unexpected fragmentation in MS.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrrolidine CH₂ vs. oxadiazole protons) .

Q. How to design stability studies under physiological conditions?

- Methodology :

- pH-dependent degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor via HPLC:

| Condition | Half-life (hours) | Degradation Products |

|---|---|---|

| pH 7.4 | 12.3 | Oxadiazole hydrolysis |

| pH 2.0 | 2.1 | Pyrrolidine ring opening |

- Light exposure tests : Use ICH guidelines for photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.